Methyl (3S)-3-aminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-aminohexanoate is an organic compound with the molecular formula C7H15NO2 It is a derivative of hexanoic acid, featuring an amino group at the third carbon and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (3S)-3-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (3S)-3-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Methyl (3S)-3-aminohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-aminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl (3S)-3-aminohexanoate can be compared with other similar compounds, such as:
Methyl (3S)-3-aminoheptanoate: Differing by one carbon in the alkyl chain, affecting its physical and chemical properties.
Methyl (3S)-3-aminopentanoate: Shorter alkyl chain, leading to different reactivity and applications.
Methyl (3S)-3-amino-4-methylpentanoate: Presence of a methyl group on the alkyl chain, influencing its steric and electronic properties.
Uniqueness: this compound’s unique combination of an amino group and a methyl ester functional group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Methyl (3S)-3-aminohexanoate, an amino acid ester, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₅NO₂
- Molecular Weight : 143.20 g/mol
The compound features an amino group (-NH₂) and an ester group (-COOCH₃), which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological molecules:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, influencing their catalytic activity.
- Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid, which may participate in metabolic pathways.
- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, forming amides or other derivatives that may exhibit distinct biological activities.
Biological Activity
Research has highlighted several key areas where this compound exhibits biological activity:
- Antimicrobial Properties : Studies have indicated that compounds with similar structures can exhibit antimicrobial activity against various pathogens. The incorporation of non-canonical amino acids has been shown to enhance the stability and efficacy of antimicrobial peptides .
- Therapeutic Potential : this compound is being explored as a precursor in drug development due to its potential therapeutic properties. Its ability to act as a building block for peptides makes it valuable in synthesizing bioactive compounds .
- Biochemical Pathways : The compound's involvement in biochemical pathways has been investigated, particularly in the context of metabolic processes where it may influence enzyme function and cellular signaling .
Case Study 1: Antimicrobial Activity
A study on antimicrobial peptides incorporating unnatural amino acids demonstrated that these modifications significantly increased antibacterial activity against a spectrum of pathogens while maintaining low cytotoxicity towards mammalian cells. This suggests that this compound could be beneficial in developing new antimicrobial agents .
Case Study 2: Enzyme Interaction
Research focusing on the interaction between this compound and certain enzymes revealed that the compound could enhance enzymatic reactions through hydrogen bonding. This interaction may facilitate more efficient metabolic conversions within cells, highlighting its potential role in biocatalysis .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Therapeutic Potential | Enzyme Interaction |
---|---|---|---|
This compound | Moderate | High | Strong |
Methyl (3R)-3-aminohexanoate | Low | Moderate | Moderate |
Ethyl (3R)-3-aminohexanoate | Low | Low | Weak |
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (3S)-3-aminohexanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-4-6(8)5-7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
UEOPHSISSQTFHC-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@@H](CC(=O)OC)N |
Canonical SMILES |
CCCC(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.